3-Formyl-[1,1'-biphenyl]-2-carboxylic acid
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry
Biphenyl derivatives are integral to modern chemistry, serving as foundational components for a diverse range of applications. In organic synthesis, they are precursors for agrochemicals, optical brighteners, plastics, and even liquid crystals. arabjchem.org The utility of the biphenyl structure lies in its chemical stability and the ability to be functionalized, allowing for the synthesis of complex molecules with desired properties. researchgate.net
In the realm of medicinal chemistry, the biphenyl moiety is a privileged scaffold, appearing in numerous approved drugs and biologically active compounds. Its presence can influence a molecule's conformation and its ability to bind to biological targets. ajgreenchem.com Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties. ajgreenchem.com For instance, the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and the antihypertensive medication Telmisartan both feature a biphenyl core, highlighting the scaffold's importance in drug design. ajgreenchem.com
Positional Isomerism and Structural Analogs of Formylbiphenylcarboxylic Acids
The specific chemical properties and biological activity of a biphenyl derivative are highly dependent on the nature and position of its functional groups. Positional isomerism, where functional groups are located at different positions on the biphenyl backbone, can lead to significant differences in a molecule's physical and chemical characteristics. atamanchemicals.com
In the case of formylbiphenylcarboxylic acids, the relative positions of the formyl (-CHO) and carboxylic acid (-COOH) groups on the two phenyl rings give rise to a variety of isomers. Each isomer, including the titular 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid, is a distinct chemical entity with unique properties. The table below details several positional isomers of formylbiphenylcarboxylic acid.
| Compound Name | CAS Number | Molecular Formula |
| 2'-Formyl-[1,1'-biphenyl]-2-carboxylic acid | 6720-26-9 | C14H10O3 |
| 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid | 205871-49-4 | C14H10O3 |
| 3'-Formyl-[1,1'-biphenyl]-2-carboxylic acid | 100538-35-0 | C14H10O3 |
| 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid | Not Available | C14H10O3 |
| 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid | 222180-20-3 | C14H10O3 |
| 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid | Not Available | C14H10O3 |
Structural analogs of formylbiphenylcarboxylic acids can be envisioned through various modifications to the core structure. These can include the replacement of the formyl group with another electron-withdrawing group, such as an acetyl group (e.g., 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid), or the alteration of the carboxylic acid to an ester or amide. chemicalbook.comchemicalbook.com Furthermore, the introduction of additional substituents on the biphenyl rings can lead to a vast library of related compounds with potentially new and interesting properties for investigation in various scientific fields.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-formyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-11-7-4-8-12(13(11)14(16)17)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
DUFHZKYQXUMFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C=O |
Origin of Product |
United States |
Reactivity and Transformations of 3 Formyl 1,1 Biphenyl 2 Carboxylic Acid Functional Groups
Aldehyde Group Chemistry
The aldehyde group in 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid is a versatile functional handle for various synthetic transformations, including oxidation, reduction, and cascade reactions.
Selective Oxidation to Carboxylic Acid Derivatives
The aldehyde moiety can be selectively oxidized to a carboxylic acid, yielding a biphenyl (B1667301) dicarboxylic acid derivative. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, benzylic C-H oxidation to form carbonyl compounds is a key transformation for producing valuable intermediates. mdpi.com
Common methods for the oxidation of aldehydes to carboxylic acids include the use of permanganate, chromic acid, or milder reagents like silver oxide. The specific conditions for the oxidation of this compound would need to be optimized to ensure high yield and prevent unwanted side reactions involving the existing carboxylic acid group.
Reductions and Other Nucleophilic Additions
The aldehyde group is susceptible to reduction to the corresponding alcohol. This can be accomplished using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent is crucial to avoid the simultaneous reduction of the carboxylic acid group. NaBH4 is generally a milder reducing agent and would be more suitable for the selective reduction of the aldehyde.
Beyond reduction, the aldehyde carbonyl is an electrophilic center that readily undergoes nucleophilic addition reactions. bham.ac.uk This allows for the introduction of a wide array of substituents. For example, Grignard reagents can add to the aldehyde to form secondary alcohols, and the Wittig reaction can be used to convert the aldehyde into an alkene. These reactions significantly expand the synthetic utility of this compound. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com
Cascade Reactions Involving Related Aldehyde Moieties
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient strategy for building molecular complexity. Aldehyde-containing compounds are often key substrates in such transformations. For instance, chemo-enzymatic cascade reactions have been developed for the synthesis of fragrance aldehydes, where a carboxylic acid is first reduced to an aldehyde, which then undergoes further enzymatic transformations. mdpi.com
In the context of biphenyl systems, cascade reactions involving N-arylhydroxylamines have been developed to synthesize highly functionalized biaryls through a sequence of O-arylation, beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, and rearomatization. sci-hub.se While not directly involving this compound, these examples highlight the potential for developing novel cascade reactions initiated at the aldehyde functionality. For example, a three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates has been developed to access 4,5,6,7-tetrahydro-1H-indoles. semanticscholar.org
Carboxylic Acid Group Chemistry
The carboxylic acid group of this compound is a key site for derivatization, enabling the formation of esters, amides, and various nitrogen-containing heterocycles.
Esterification and Amidation Reactions
Carboxylic acids readily undergo esterification with alcohols and amidation with amines. libretexts.org These reactions typically require activation of the carboxylic acid, often through conversion to a more reactive species like an acid chloride or by using coupling agents. nih.govnih.gov
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This is a reversible process, and reaction conditions can be manipulated to favor product formation. libretexts.org
Amidation involves the reaction of the carboxylic acid with an amine. Direct reaction is often slow, so coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of the amide bond. dntb.gov.ualibretexts.org The use of formamide catalysis with trichlorotriazine has also been shown to be a cost-effective method for amidation. nih.gov
| Reaction Type | Reagent/Catalyst | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst | Ester |
| Amidation | Amine (e.g., Ammonia, Primary/Secondary Amine) with DCC | Amide |
| Amidation | Amine with Trichlorotriazine/Formylpyrrolidine | Amide |
Functional Group Interconversions to Nitrogen-Containing Heterocycles (e.g., Nitriles, Tetrazoles)
The carboxylic acid group can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.
Nitriles can be synthesized from carboxylic acids through a multi-step process that typically involves conversion to a primary amide followed by dehydration. youtube.com Reagents like thionyl chloride (SOCl2) are effective for this dehydration step. youtube.com Direct, one-pot methods for converting carboxylic acids to nitriles have also been developed, for example, using hydroxylamine sulfate and zinc catalyzed by PEG400 under microwave irradiation. researchgate.net A chemoenzymatic route has also been reported, starting with the reduction of the carboxylic acid to an aldehyde, followed by in situ oxime formation and enzymatic dehydration to the nitrile. nih.gov
Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical compounds. beilstein-journals.orgnih.gov The synthesis of tetrazoles often starts from nitriles, which can be derived from the corresponding carboxylic acid. nih.govnih.gov The nitrile is then treated with an azide source, such as sodium azide, often in the presence of an ammonium salt or a Lewis acid, to form the tetrazole ring via a [3+2] cycloaddition reaction. nih.gov Another approach involves the conversion of amides, derived from the carboxylic acid, into 1,5-disubstituted tetrazoles using chlorinating agents followed by an azide source. rug.nl
| Target Heterocycle | Key Intermediate | Typical Reagents |
|---|---|---|
| Nitrile | Primary Amide | Thionyl Chloride (SOCl2) |
| Nitrile | Carboxylic Acid | Hydroxylamine Sulfate, Zinc, PEG400 (Microwave) |
| Tetrazole | Nitrile | Sodium Azide, Ammonium Chloride |
| Tetrazole | Amide | Chlorinating Agent, Azide Source |
Reduction Reactions to Alcohols or Aldehydes
The dual presence of an aldehyde (formyl group) and a carboxylic acid on the this compound molecule allows for selective or complete reduction to the corresponding alcohols. The outcome of the reduction is highly dependent on the choice of reducing agent.
Carboxylic acids and their derivatives can be reduced to either aldehydes or alcohols. msu.edu Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, esters, acyl chlorides, and anhydrides to primary alcohols. msu.edulibretexts.org In fact, LiAlH₄ is one of the few reagents that can effectively reduce a carboxylic acid directly to an alcohol. libretexts.org An aldehyde is formed as an intermediate in this process, but it cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.org Diborane (B₂H₆) is another reagent that provides an excellent method for reducing carboxylic acids to 1º-alcohols. msu.edu
In contrast, catalytic hydrogenation is generally not as effective for reducing carboxylic acids and their esters compared to its effectiveness with aldehydes and ketones, which can be reduced to alcohols using a platinum catalyst at increased temperature and pressure. libretexts.org
The selective reduction of the aldehyde group in the presence of the carboxylic acid can be achieved using milder reagents. Sodium borohydride (NaBH₄) is typically used for the reduction of aldehydes and ketones and is not strong enough to reduce less reactive functional groups like carboxylic acids or esters. msu.edulibretexts.org For the selective reduction of an acid chloride or ester to an aldehyde, modified, less reactive hydrides are employed, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org
The table below summarizes the expected products from the reduction of this compound with various common reducing agents.
| Reagent | Formyl Group Product | Carboxylic Acid Product | Overall Product |
| Sodium Borohydride (NaBH₄) | Hydroxymethyl | Carboxylic Acid (No Reaction) | 3-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Hydroxymethyl | Hydroxymethyl | [1,1'-Biphenyl]-2,3-diyldimethanol |
| Diborane (B₂H₆) | Hydroxymethyl | Hydroxymethyl | [1,1'-Biphenyl]-2,3-diyldimethanol |
| Catalytic Hydrogenation (e.g., H₂/Pt) | Hydroxymethyl | Carboxylic Acid (Generally unreactive under mild conditions) | 3-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid |
Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl Core
The biphenyl core of this compound is subject to aromatic substitution reactions, with the regioselectivity being directed by the existing substituents.
Electrophilic Aromatic Substitution (EAS)
Biphenyl compounds can undergo electrophilic substitution reactions in a manner analogous to benzene. ajgreenchem.com In electrophilic aromatic substitution, an electrophile is attacked by the π-electrons of the aromatic ring, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com
The two substituents on one of the phenyl rings, the formyl (-CHO) and carboxylic acid (-COOH) groups, are both electron-withdrawing. These groups deactivate the ring to which they are attached, making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, both are classified as meta-directing groups for any substitution on that ring.
Consequently, electrophilic aromatic substitution will preferentially occur on the unsubstituted phenyl ring. This ring is activated relative to the substituted ring. The first phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the second (unsubstituted) ring. The general mechanism involves the attack of the aromatic ring on an electrophile, which is the slow, rate-determining step because it disrupts aromaticity. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The table below outlines potential electrophilic aromatic substitution reactions on the unsubstituted ring of this compound.
| Reaction | Reagents | Electrophile | Major Products (Isomers) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Formyl-4'-nitro-[1,1'-biphenyl]-2-carboxylic acid and 3-Formyl-2'-nitro-[1,1'-biphenyl]-2-carboxylic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | 4'-Bromo-3-formyl-[1,1'-biphenyl]-2-carboxylic acid and 2'-Bromo-3-formyl-[1,1'-biphenyl]-2-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Formyl-2-carboxy-[1,1'-biphenyl]-4'-sulfonic acid and 3-Formyl-2-carboxy-[1,1'-biphenyl]-2'-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4'-Acyl-3-formyl-[1,1'-biphenyl]-2-carboxylic acid and 2'-Acyl-3-formyl-[1,1'-biphenyl]-2-carboxylic acid |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is not a characteristic reaction for this molecule under typical conditions. NAS reactions generally require the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. The parent molecule, this compound, does not possess an inherent leaving group, making it unreactive toward nucleophilic aromatic substitution.
Advanced Methodological Approaches in Biphenyl Carboxylic Acid Synthesis
Implementation of Flow Chemistry and Continuous Processing
The shift from conventional batch production to flow chemistry represents a significant evolution in the synthesis of biphenyl (B1667301) carboxylic acids and other fine chemicals. mt.comstolichem.com In flow chemistry, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mt.com This methodology offers inherent advantages in safety, quality, and efficiency, making it increasingly attractive for the pharmaceutical and fine chemical industries. mt.comresearchgate.net Continuous processing allows for a more streamlined and automated workflow, moving away from the stop-and-start nature of batch reactors which can lead to lower efficiency due to downtime for cleaning, heating, and cooling. stolichem.com
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Operation | Reactants are loaded into a vessel, reacted, and then the product is removed. | Reactants are continuously fed into the reactor, and the product is continuously collected. mt.com |
| Reactor Volume | Typically large (liters to cubic meters). | Significantly smaller, enhancing intrinsic safety. stolichem.com |
| Heat & Mass Transfer | Can be inefficient, leading to temperature and concentration gradients. | Highly efficient due to high surface-area-to-volume ratio, allowing for excellent control. labunlimited.com |
| Scalability | Often requires re-optimization of the process. | Achieved by running the system for longer periods or by parallelization. stolichem.com |
| Safety | Higher risks associated with large volumes of hazardous materials or exothermic reactions. | Intrinsically safer due to small reaction volumes and superior temperature control. mt.comstolichem.com |
Flow chemistry systems provide unparalleled control over critical reaction parameters, which directly translates to improved reaction kinetics and product quality. mt.com The primary advantages include:
Enhanced Temperature Control: Reactions in flow systems pass through pre-heated or pre-cooled reactors, ensuring the entire reaction mixture is at the precise target temperature. labunlimited.com This contrasts with batch reactors, where temperature gradients can occur. labunlimited.com Furthermore, flow systems can be pressurized, allowing solvents to be heated safely above their atmospheric boiling points, which can dramatically increase reaction rates. labunlimited.comnih.gov
Precise Mixing and Residence Time: The use of microreactors and efficient mixing junctions ensures that reactants are combined uniformly. mt.comlabunlimited.com Residence time—the duration the reactants spend in the reactor—is precisely controlled by adjusting the flow rate and reactor volume, leading to better yield and impurity profiles. mt.com
A key advantage of continuous processing is the ability to link multiple synthetic steps into a "telescoped" sequence. ucd.ie In a telescoped process, the output from one reactor flows directly into the next, where a subsequent transformation occurs, eliminating the need for manual handling, isolation, and purification of intermediates. ucd.ienih.gov
This approach significantly enhances process efficiency, reduces solvent waste, and minimizes operator exposure to potentially hazardous intermediates. ucd.ienih.gov The integration of in-line purification tools, such as scavenger resins or liquid-liquid separators, can remove by-products between steps, ensuring the purity of the final product. ucd.ie The development of effective telescoped flow sequences is a subject of intense research, with successful applications in the multi-step synthesis of complex molecules. ucd.iewhiterose.ac.ukacs.org For example, a four-step sequence involving nitration, reduction, diazotization, and hydrolysis has been successfully demonstrated in a continuous flow process to produce isopropyl phenol. acs.org This holistic optimization of interconnected reactions is critical, as chemical interdependencies between steps can be managed more effectively than in concatenated batch reactions. whiterose.ac.ukd-nb.info
Catalyst Development and Recycling in Cross-Coupling Reactions
The synthesis of the biphenyl core of 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid typically relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. lookchem.commdpi.com This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. mdpi.comyoutube.com
Recent advancements have focused on creating more active, stable, and sustainable catalyst systems. This includes the development of novel palladium precatalysts and phosphine (B1218219) ligands that show high efficiency for even challenging substrates. researchgate.net Furthermore, water-soluble nanocatalysts, such as palladium chloride supported on fullerene nanoparticles, have been shown to facilitate Suzuki-Miyaura reactions in pure water at room temperature with very low catalyst loading (0.01 mol%), achieving high yields. researchgate.net
A critical aspect of making these processes more cost-effective and environmentally friendly is catalyst recycling. mdpi.com Palladium is an expensive and scarce precious metal, and its removal from the final product is a significant challenge in the pharmaceutical industry. mdpi.comacs.org To address this, significant research has gone into developing recyclable catalytic systems. mdpi.com One successful strategy involves immobilizing the catalyst on a solid support. Examples include:
Fullerene-Supported Catalysts: A water-soluble fullerene-supported palladium catalyst was recycled five times without a clear decrease in yield. researchgate.net
Magnetite Nanoparticle Catalysts: A catalyst immobilized on cellulose-coated magnetite nanoparticles was used for Suzuki reactions in water and could be easily separated and reused for subsequent runs. nih.gov
Polymer-Supported Ligands: Specialized ligands can render the palladium catalyst recoverable and reusable for multiple cycles, sometimes with increasing activity after the first cycle. acs.org
Table 2: Examples of Recyclable Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Support/Ligand | Medium | Number of Cycles | Final Yield | Reference |
|---|---|---|---|---|---|
| C60-TEGS/PdCl2 | Water-soluble fullerene | Water | 5 | >90% | researchgate.net |
| Fe3O4@CNF~ImSBL~Co | Cellulose on magnetite nanoparticles | Water | Not specified | 80-98% | nih.gov |
| m-GAP/Palladium | GAP ligands | Not specified | 10 | ~100% | acs.org |
Optimization of Reaction Parameters through Design of Experiments (DoE)
To maximize the efficiency of biphenyl carboxylic acid synthesis, reaction conditions must be carefully optimized. The traditional one-factor-at-a-time (OFAT) approach, where variables are adjusted in isolation, is often inefficient and fails to capture the complex interactions between parameters. nih.govamericanpharmaceuticalreview.com
Design of Experiments (DoE) offers a more powerful and systematic statistical methodology for process optimization. nih.govsci-hub.se DoE allows for the simultaneous variation of multiple factors (e.g., temperature, catalyst loading, base concentration, solvent composition) to identify the optimal conditions with a minimal number of experiments. nih.govscielo.br This approach not only saves time and resources but also provides a deeper understanding of how variables interact to affect the outcome (e.g., yield, purity). nih.govsci-hub.se
In the context of a Suzuki-Miyaura coupling to synthesize a biphenyl carboxylic acid, a DoE approach could be used to:
Screen for Critical Factors: An initial screening design (e.g., Plackett-Burman) can identify which of many potential variables have the most significant impact on the reaction. americanpharmaceuticalreview.com
Optimize Responses: A response surface methodology (e.g., Central Composite or Box-Behnken design) can then be used to create a mathematical model that maps the relationship between the critical factors and the desired response, allowing for the identification of the true optimal conditions. scielo.br
Table 3: Illustrative Design of Experiments (DoE) Framework for a Suzuki Coupling Reaction
| Factors (Input Variables) | Levels (Example Range) | Responses (Output Measurements) |
|---|---|---|
| Temperature | 60 - 100 °C | Product Yield (%) |
| Catalyst Loading | 0.5 - 2.0 mol% | Impurity Profile (HPLC Area %) |
| Base Equivalents | 1.5 - 3.0 eq. | Reaction Time (hours) |
| Solvent Ratio (e.g., Toluene:Water) | 2:1 - 5:1 | Selectivity |
By applying DoE, chemists can develop a robust process with a well-understood operating range, ensuring consistent quality and yield during scale-up. sci-hub.sersc.org
Derivatives and Scaffold Modifications of 3 Formyl 1,1 Biphenyl 2 Carboxylic Acid
Introduction of Diverse Substituents on the Biphenyl (B1667301) Core (e.g., Halogens, Alkyl, Hydroxy, Acetoxymethyl)
The biphenyl core of 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid can be functionalized with a variety of substituents to modulate its physicochemical properties such as lipophilicity, electronic distribution, and steric profile. The introduction of these groups can be achieved through various synthetic methodologies, often leveraging cross-coupling reactions or functional group interconversions on advanced intermediates.
Halogens, such as fluorine, chlorine, and bromine, are commonly introduced. Fluorine substitution, in particular, can significantly alter the metabolic stability and binding affinity of a molecule without causing a large steric impact. Alkyl groups, ranging from simple methyl to larger chains, can be used to probe steric tolerance in binding pockets and increase lipophilicity. Hydroxy groups introduce hydrogen bonding capabilities, which can be crucial for molecular recognition. These hydroxy groups can be further derivatized, for instance, into acetoxymethyl ethers, which can act as prodrug moieties.
Research into substituted biphenyls has shown that these modifications can lead to significant changes in biological activity. For example, fluorinated biphenyl derivatives are key components in materials like liquid crystals due to their unique electronic properties. The synthesis of such derivatives often involves Suzuki-Miyaura cross-coupling reactions between an appropriately substituted boronic acid and an aryl halide.
| Substituent | Potential Position on Biphenyl Core | Notable Physicochemical Effect | Example Synthetic Strategy |
|---|---|---|---|
| Halogen (e.g., -F, -Cl) | Positions 4, 4', 5, 5', 6' | Increases lipophilicity, alters electronic properties, can block metabolic sites. | Suzuki coupling with a halogenated phenylboronic acid. |
| Alkyl (e.g., -CH3) | Positions 4, 4', 5, 5', 6' | Increases lipophilicity, introduces steric bulk. | Suzuki coupling with an alkylphenylboronic acid. |
| Hydroxy (-OH) | Positions 4, 4', 5, 5', 6' | Increases polarity, provides hydrogen bond donor/acceptor site. | Demethylation of a methoxy-substituted precursor. |
| Acetoxymethyl (-OCH2OAc) | Derived from a hydroxy group | Acts as a potential prodrug moiety, increasing bioavailability. | Reaction of a hydroxy-substituted analog with acetyl chloride. |
Synthesis of Ring-Substituted and Heterocyclic-Fused Biphenylcarboxylic Acid Analogs
Beyond simple substitution, the biphenyl scaffold can be significantly altered by fusing additional rings, leading to polycyclic and heterocyclic aromatic systems. Such modifications can drastically change the shape, rigidity, and electronic properties of the parent molecule. The synthesis of these complex analogs often involves multi-step sequences.
For instance, the carboxylic acid and formyl groups of the parent compound can serve as synthetic handles for cyclization reactions. The formyl group can be condensed with active methylene compounds to build new rings. Similarly, the carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions to form lactams.
The synthesis of heterocyclic-fused systems, such as those incorporating indole or quinoline moieties, has been a subject of significant research. For example, indole-2-carboxylic acid derivatives can be synthesized and then elaborated into more complex fused systems. One common strategy is the Fischer indole synthesis or related methods that construct the indole ring system from appropriate precursors. These strategies could be adapted to use a derivative of this compound as a starting material to generate novel, complex heterocyclic structures.
| Analog Type | Structural Feature | Potential Synthetic Approach |
|---|---|---|
| Carbazole Analog | Nitrogen-containing tricyclic system. | Intramolecular cyclization of a nitro-biphenyl precursor (Ullmann condensation). |
| Dibenzofuran Analog | Oxygen-containing tricyclic system. | Palladium-catalyzed intramolecular C-H activation/C-O bond formation. |
| Fluorenone Analog | Tricyclic system with a central carbonyl group. | Intramolecular Friedel-Crafts acylation of the biphenyl carboxylic acid. |
| Indole-fused Analog | Fusion of an indole ring system. | Fischer indole synthesis from a hydrazine derivative of the biphenyl core. |
Conformationally Restricted Biphenyl Systems
The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho-substituents. Rotation around the central carbon-carbon single bond is possible, but this rotation can be restricted by the presence of bulky groups at the ortho positions (2, 2', 6, and 6'). When the energy barrier to this rotation is high enough, stable and isolable rotational isomers, known as atropisomers, can exist. pharmaguideline.comlibretexts.org This phenomenon is a key strategy for creating conformationally restricted systems.
The parent compound, this compound, has substituents at the 2 and 3' positions. The substituent at the 2-position (carboxylic acid) is ortho to the inter-ring bond. Introducing another bulky substituent at the 2'-position would create a significantly hindered rotation. The size of these ortho-substituents is the critical factor determining the rotational barrier and the stability of the atropisomers. libretexts.org A sufficiently high activation energy barrier (typically >16-19 kcal/mol) is required to prevent spontaneous racemization at room temperature. libretexts.org
Strategies to create such conformationally restricted systems include the synthesis of biphenyls with large groups (e.g., nitro, sulfonic acid, or additional alkyl/aryl groups) at the ortho positions. Another approach is to "bridge" the two phenyl rings with a chemical linker, creating a cyclic system that locks the dihedral angle between the rings. The synthesis of these sterically hindered derivatives can be challenging, but modern cross-coupling methods, such as Suzuki coupling with specialized catalysts, have proven effective. nih.gov The resulting atropisomers often exhibit unique biological activities compared to their freely-rotating counterparts.
| Modification Strategy | Description | Impact on Conformation | Example |
|---|---|---|---|
| Introduction of Bulky Ortho-Substituents | Placing large functional groups at the 2, 2', 6, and/or 6' positions. | Increases the energy barrier to rotation around the C-C single bond, potentially leading to stable atropisomers. | Synthesis of a 2,2'-disubstituted derivative. |
| Bridging the Phenyl Rings | Covalently linking the two aromatic rings with a short chain of atoms. | Locks the biphenyl system into a fixed conformation with a specific dihedral angle. | Formation of a lactone or lactam bridge between the rings. |
| Atroposelective Synthesis | Using chiral catalysts or auxiliaries to synthesize one atropisomer preferentially. | Provides access to enantiomerically pure, conformationally stable compounds. | Asymmetric Suzuki-Miyaura coupling. |
Applications of 3 Formyl 1,1 Biphenyl 2 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis
Utility as a Versatile Synthetic Building Block for Multi-Step Syntheses
The distinct reactivity of the aldehyde and carboxylic acid functionalities allows for selective transformations, making 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid a highly versatile building block in multi-step organic syntheses. The aldehyde group can readily participate in a wide array of reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, to introduce diverse structural motifs. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other acid derivatives, or it can be used to direct reactions to specific positions on the aromatic rings.
The strategic placement of the formyl and carboxylic acid groups allows for regioselective modifications, a crucial aspect of modern synthetic chemistry. This controlled reactivity minimizes the need for protecting groups and reduces the number of synthetic steps, leading to more efficient and economical synthetic routes. The ability to perform sequential functionalization makes this compound and its isomers valuable intermediates in the synthesis of a wide range of organic molecules and polymers.
Precursor to Angiotensin II Antagonists (e.g., Telmisartan) and Other Pharmaceutical Intermediates
One of the most significant applications of biphenyl (B1667301) carboxylic acid derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension and other cardiovascular diseases. nih.govbeilstein-journals.orgscholarsresearchlibrary.com Telmisartan, a prominent member of this class, features a complex heterocyclic system attached to a biphenyl carboxylic acid moiety. nih.govbeilstein-journals.org
The synthesis of Telmisartan and other "sartans" often involves the coupling of a heterocyclic component with a biphenyl derivative. nih.govbeilstein-journals.orgnih.gov While various synthetic routes exist, many rely on intermediates that are structurally related to this compound. For example, a common strategy involves the use of a biphenyl intermediate where one ring is functionalized with a carboxylic acid or its ester, and the other ring carries a group that can be elaborated into the final heterocyclic system. The formyl group in related biphenyl aldehydes serves as a key handle for constructing the complex side chains found in these pharmaceuticals.
The development of efficient synthetic methods for these crucial intermediates is an active area of research. nih.govbeilstein-journals.orgscholarsresearchlibrary.com For instance, improved syntheses of Telmisartan have been reported that utilize cross-coupling reactions to construct the biphenyl core. nih.govbeilstein-journals.org The versatility of biphenyl carboxylic acids and their formyl derivatives makes them indispensable in the production of these life-saving medications. google.com
The general class of biphenyl carboxylic acids has been extensively studied for their potential as angiotensin II receptor antagonists. nih.gov Structure-activity relationship studies have shown that the presence of an acidic group, such as a carboxylic acid or a tetrazole, on the biphenyl scaffold is crucial for high binding affinity to the angiotensin II receptor. nih.govmdpi.commdpi.com
Monomeric Units for Polymer Synthesis and Advanced Materials
The bifunctional nature of this compound and its isomers makes them attractive candidates as monomeric units for the synthesis of novel polymers and advanced materials. The ability of both the aldehyde and carboxylic acid groups to undergo polymerization reactions allows for the creation of a diverse range of polymer architectures, including polyesters, polyamides, and polyimines (Schiff base polymers).
Aromatic polycarboxylic acids, in general, are widely used as building blocks for the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing. The rigid biphenyl core of this compound can impart thermal stability and well-defined porosity to the resulting polymers. The presence of the formyl group offers a site for post-synthetic modification, allowing for the tuning of the material's properties after its initial formation.
Theoretical and Spectroscopic Investigations of 3 Formyl 1,1 Biphenyl 2 Carboxylic Acid and Its Analogs
Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
The structural elucidation of 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid and its analogs relies heavily on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the molecular structure and identifying key functional groups. ajgreenchem.comajgreenchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a characteristic downfield signal for the aldehyde proton (typically in the 9-10 ppm range), and a broad singlet for the carboxylic acid proton, which can be highly variable in position or exchangeable with deuterated solvents. researchgate.net The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on the biphenyl (B1667301) core.
¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing signals for the two distinct carbonyl carbons (one for the aldehyde and one for the carboxylic acid, typically >160 ppm). ajgreenchem.com The remaining signals would correspond to the twelve aromatic carbons of the biphenyl system. ajgreenchem.com
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. pressbooks.pub For this compound, the IR spectrum would be characterized by:
A broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
Strong, sharp absorptions for the C=O stretches of the aldehyde and carboxylic acid groups, usually found between 1680 cm⁻¹ and 1760 cm⁻¹. pressbooks.pub
Absorptions corresponding to aromatic C-H and C=C stretching. ajgreenchem.com
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular mass of the compound (C₁₄H₁₀O₃, approx. 226.23 g/mol ).
Interactive Table 1: Spectroscopic Data for Analogs of [1,1'-Biphenyl]-2-carboxylic Acid
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
|---|---|---|
| 4'-ethyl-[1,1'-biphenyl]-2-carboxylic acid rsc.org | 7.94 (d, 1H), 7.55 (d, 1H), 7.42-7.37 (m, 2H), 7.28-7.22 (m, 4H), 2.70 (q, 2H), 1.29 (t, 3H) | 173.57, 143.40, 138.25, 132.06, 131.29, 130.70, 129.38, 128.47 (2C), 127.68 (2C), 127.00, 28.58, 15.38 |
| 3'-acetamido-[1,1'-biphenyl]-2-carboxylic acid rsc.org | 7.70 (d, 1H), 7.48-7.42 (m, 3H), 7.70 (td, 1H), 7.26 (dd, 1H), 7.20 (t, 1H), 6.97-6.94 (m, 1H), 2.01 (s, 3H) (in CD₃OD) | 170.8, 170.3, 142.0, 141.9, 138.4, 131.8, 130.8, 130.4, 129.2, 128.07, 126.9, 124.0, 119.8, 118.5, 22.5 |
| 3'-chloro-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid rsc.org | 8.6 (dd, 1H), 8.51 (td, 1H), 7.43 (td, 1H), 7.3 (dd, 1H), 7.18-7.12 (m, 3H) | 172.7, 157.0 (d, JC-F = 247 Hz), 141.40, 138.3 (d, JC-F = 3 Hz), 132.5, 131.2, 131.1, 130.5, 128.9, 128.4 (d, JC-F = 7 Hz), 127.93, 120.5 (d, JC-F = 18 Hz), 116.1 (d, JC-F = 21 Hz) |
Computational Chemistry for Structural and Electronic Properties
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful insights into the structural and electronic properties of molecules like this compound. researchgate.netnih.gov These theoretical studies complement experimental data by providing a detailed picture of the molecule's three-dimensional geometry, conformational preferences, and electronic landscape. nih.gov
Key properties investigated through computational methods include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.
Theoretical Spectra: Computational methods can simulate IR and NMR spectra. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm spectral assignments and validate the calculated structure. researchgate.net
A study on the related compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid using DFT at the B3LYP/6–311+G(d,p) level provides a concrete example of the data obtained from such analyses. nih.gov
Interactive Table 2: Theoretical Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (Analog Example)
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Dihedral Angle | Angle between the two biphenyl rings | 26.09 (4)° | nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.04 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.71 eV | nih.gov |
| HOMO-LUMO Gap | Indicator of chemical stability | 4.33 eV | nih.gov |
These computational approaches are essential for rationalizing the observed properties of this compound and predicting its behavior in various chemical environments.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. ajgreenchem.com This approach is fundamental in drug discovery and design, providing insights into the potential biological activity of a compound. nih.gov
The process involves:
Defining the Structures: High-resolution 3D structures of both the ligand (e.g., from DFT calculations) and the receptor (usually from X-ray crystallography or NMR spectroscopy) are required.
Docking Simulation: A computational algorithm systematically samples a multitude of positions and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: Each potential binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., binding energy). The most favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.gov
Biphenyl carboxylic acid derivatives have been investigated as inhibitors for various biological targets. For instance, docking studies have been performed on analogs to understand their binding to targets like estrogen receptor alpha and Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. ajgreenchem.comnih.gov
In a study of bicyclic carboxylic acid derivatives as IDO1 inhibitors, molecular docking revealed that the carboxylic acid moiety is crucial for binding, often forming key hydrogen bonds with amino acid residues in the active site. nih.gov Similarly, a docking study of the potent compound 3j (a benzyloxy-substituted biphenyl carboxylic acid) with the estrogen receptor alpha revealed promising binding interactions and a notable binding energy. ajgreenchem.com
Interactive Table 3: Example of Molecular Docking Analysis for a Biphenyl Carboxylic Acid Analog
| Study Subject | Target Protein | Key Findings from Docking Simulation | Significance |
|---|---|---|---|
| Compound 9c (Bicyclic carboxylic acid derivative) nih.gov | Indoleamine 2,3-dioxygenase 1 (IDO1) | The carboxylic acid group forms critical interactions within the active site, contributing to strong inhibitory activity. | Provides a structural basis for the compound's potent anti-tumor activity by inhibiting the IDO1 enzyme. |
| Compound 3j (Benzyloxy biphenyl carboxylic acid) ajgreenchem.com | Estrogen Receptor Alpha (ERα) | The molecule fits well within the receptor's binding cavity, showing favorable binding interactions. | Suggests a potential mechanism for the observed anticancer activity against breast cancer cell lines. |
These simulations provide a rational basis for the observed biological activities of related compounds and can guide the design of new, more potent analogs of this compound for specific therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-formyl-[1,1'-biphenyl]-2-carboxylic acid in academic research?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by regioselective formylation. For example, 4'-formyl-[1,1'-biphenyl]-2-carboxylic acid (CAS 112804-58-7) can be synthesized via palladium-catalyzed coupling of boronic acids with halogenated precursors, followed by controlled oxidation or formylation using reagents like DMF/POCl₃ . Similar protocols for bicycloheptene derivatives emphasize the importance of protecting the carboxylic acid group during formylation to avoid side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry and monitor formyl group integration (¹H NMR: δ ~9.8–10.2 ppm for aldehyde protons) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M-H]⁻ ion at m/z 239.06) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Respiratory Protection : For powder handling, use NIOSH-certified P95 respirators or EU-standard P1 masks to avoid particulate exposure .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies can mitigate challenges in the regioselective formylation of biphenylcarboxylic acid derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to direct formylation to the desired position.
- Catalytic Systems : Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the meta or para positions relative to the carboxylic acid .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent interference during formylation, followed by hydrolysis .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for nucleophilic attacks on the aldehyde group.
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., aldehyde carbon) to predict reactivity toward amines or hydrides .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) to assess steric hindrance around the formyl group .
Q. What analytical approaches resolve contradictions in reported spectral data for biphenylcarboxylic acid derivatives?
- Methodological Answer :
- Cross-Validation : Compare ¹³C NMR chemical shifts with computed values (e.g., using ACD/Labs or Gaussian) to confirm assignments .
- Variable Temperature NMR : Resolve overlapping signals by analyzing dynamic effects (e.g., hindered rotation in biphenyl systems) .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace carbon connectivity in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
